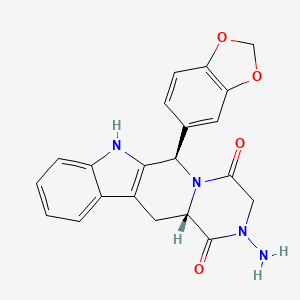![molecular formula C9H16O2 B15295687 Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
Spiro[3.5]nonane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[35]nonane-1,3-diol is a spirocyclic compound characterized by a unique structure where two rings share a single common atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonane-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the hydrogenation of spiro[3.5]nonane-1,3-dione using specific catalysts and solvents . The choice of hydrogenation catalysts and solvents significantly influences the stereoselectivity and yield of the desired diol product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3.5]nonane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the diol to produce alcohols or other reduced forms.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Wissenschaftliche Forschungsanwendungen
Spiro[3.5]nonane-1,3-diol has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Wirkmechanismus
The mechanism by which Spiro[3.5]nonane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved depend on the specific application, such as catalysis or drug action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]nonane-1,6-diol:
Spiro[5.5]undecane: A larger spirocyclic compound with applications in materials science and drug discovery.
Uniqueness
Spiro[3Its smaller ring size compared to similar compounds like Spiro[4.4]nonane-1,6-diol makes it distinct in terms of reactivity and molecular interactions .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
spiro[3.5]nonane-1,3-diol |
InChI |
InChI=1S/C9H16O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h7-8,10-11H,1-6H2 |
InChI-Schlüssel |
CUNCUHXMMDWMPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(CC2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


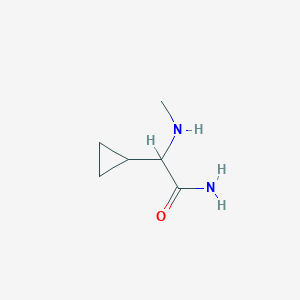
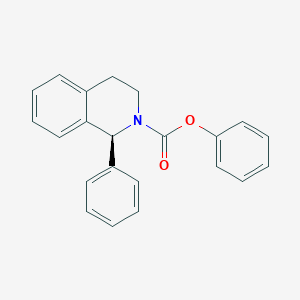
![(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B15295623.png)

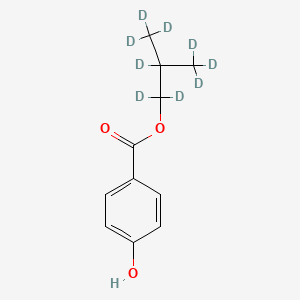
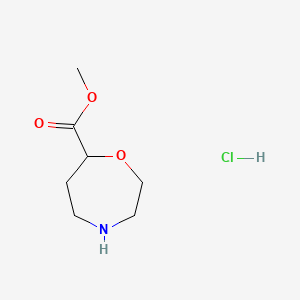
![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)
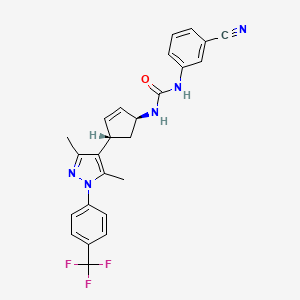
![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)
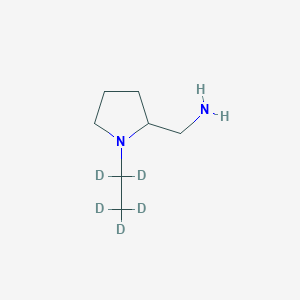
![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
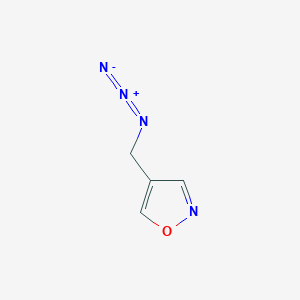
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
